molecular formula C36H18N4O10 B11541027 2,2'-[benzene-1,4-diylbis(carbonylbenzene-4,1-diyl)]bis(5-nitro-1H-isoindole-1,3(2H)-dione)

2,2'-[benzene-1,4-diylbis(carbonylbenzene-4,1-diyl)]bis(5-nitro-1H-isoindole-1,3(2H)-dione)

Cat. No.: B11541027
M. Wt: 666.5 g/mol
InChI Key: QSOMBZRWUVKCMU-UHFFFAOYSA-N
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Description

5-NITRO-2-(4-{4-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple nitro groups and isoindole units. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 5-NITRO-2-(4-{4-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps. The primary synthetic route includes the nitration of precursor compounds followed by a series of condensation reactions. The reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure the desired product yield .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-NITRO-2-(4-{4-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-NITRO-2-(4-{4-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Compared to other similar compounds, 5-NITRO-2-(4-{4-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique structure and the presence of multiple nitro groups. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C36H18N4O10

Molecular Weight

666.5 g/mol

IUPAC Name

5-nitro-2-[4-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoyl]benzoyl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C36H18N4O10/c41-31(21-5-9-23(10-6-21)37-33(43)27-15-13-25(39(47)48)17-29(27)35(37)45)19-1-2-20(4-3-19)32(42)22-7-11-24(12-8-22)38-34(44)28-16-14-26(40(49)50)18-30(28)36(38)46/h1-18H

InChI Key

QSOMBZRWUVKCMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

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